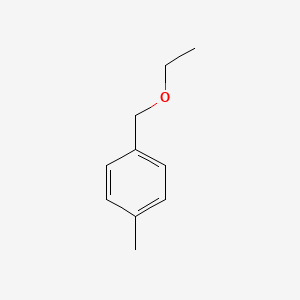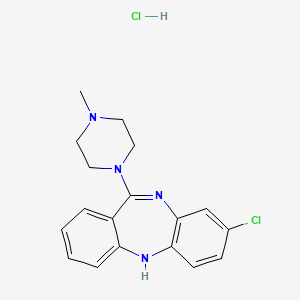![molecular formula C6H8O4 B1656861 3-Brom-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamid CAS No. 5469-25-0](/img/structure/B1656861.png)
3-Brom-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamid
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also has a bromo group (Br), a methoxy group (OCH3), and a benzoxazole group (a fused benzene and oxazole ring) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a bromo group, a methoxy group, and a benzoxazole group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles. The bromo group can be replaced by other groups in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo group might increase the compound’s density and boiling point compared to benzamide without any substituents .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre Brom- und Methoxygruppen sind besonders nützlich, um nachfolgende chemische Reaktionen zu ermöglichen, die zur Bildung komplexer Arzneimittelmoleküle führen. Zum Beispiel kann sie zur Herstellung von Derivaten verwendet werden, die ein Potenzial als neuartige therapeutische Mittel haben .
Materialwissenschaft
Im Bereich der Materialwissenschaften machen die strukturellen Merkmale dieser Verbindung sie zu einem Kandidaten für die Entwicklung von organischen Halbleitern. Diese Halbleiter könnten bei der Herstellung von elektronischen Geräten wie organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) eingesetzt werden, die essentielle Komponenten in der nächsten Generation von elektronischen Displays und Solarzellen sind .
Analytische Chemie
Die Benzoxazol-Einheit der Verbindung ist in der analytischen Chemie für die Entwicklung neuer analytischer Reagenzien von Interesse. Diese Reagenzien können in der Chromatographie und Spektrophotometrie zum Nachweis und zur Quantifizierung verschiedener Substanzen, einschließlich Biomolekülen und Umweltverschmutzern, verwendet werden .
Chemische Synthese
Dieses Benzamid-Derivat ist in der chemischen Synthese als Baustein für den Aufbau komplexerer Moleküle wertvoll. Seine reaktiven Stellen ermöglichen selektive Transformationen, die bei der Synthese verschiedener organischer Verbindungen, einschließlich solcher mit potenzieller biologischer Aktivität, genutzt werden können .
Pharmakologie
In der Pharmakologie wird das molekulare Gerüst der Verbindung auf ihre arzneimittelähnlichen Eigenschaften untersucht. Sie kann auf ihre Bindungsaffinität zu verschiedenen biologischen Zielstrukturen untersucht werden, was zur Entdeckung neuer Medikamente zur Behandlung von Krankheiten führen könnte. Die Wechselwirkungen der Verbindung mit Enzymen, Rezeptoren und anderen Proteinen sind von besonderem Interesse .
Organische Synthese
Die Verbindung wird auch in der organischen Synthese verwendet, wo sie verschiedene Reaktionen eingehen kann, um neue Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen zu bilden. Diese Vielseitigkeit macht sie zu einem wertvollen Werkzeug für synthetische Chemiker bei der Herstellung einer breiten Palette von organischen Molekülen, die möglicherweise zu neuen Medikamenten, Agrochemikalien und Farbstoffen führen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves the synthesis of the benzoxazole ring followed by the attachment of the amide and bromo-methoxy groups.", "Starting Materials": [ "4-methylphenylacetic acid", "o-phenylenediamine", "methoxyamine hydrochloride", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "bromine", "4-methoxybenzoyl chloride", "N,N-dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "benzoyl chloride", "ammonium chloride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid by reacting 4-methylphenylacetic acid with o-phenylenediamine in the presence of methoxyamine hydrochloride and sodium hydroxide.", "Conversion of 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid to 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid chloride by reacting with phosphorus oxychloride.", "Synthesis of 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid N-(4-methoxybenzoyl)amide by reacting 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid chloride with 4-methoxybenzoyl chloride in the presence of N,N-dimethylformamide and triethylamine.", "Synthesis of 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide by reacting 2-(4-methylphenyl)-1,3-benzoxazole-5-carboxylic acid N-(4-methoxybenzoyl)amide with bromine in the presence of N,N-dimethylacetamide and N,N'-dicyclohexylcarbodiimide, followed by reaction with benzoyl chloride and ammonium chloride in the presence of sodium bicarbonate and ethyl acetate." ] } | |
CAS-Nummer |
5469-25-0 |
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
(E)-2-ethylbut-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
InChI-Schlüssel |
SASYHUDIOGGZCN-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C(=C\C(=O)O)/C(=O)O |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br |
Kanonische SMILES |
CCC(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2-[(E)-(phenylhydrazinylidene)methyl]propanedioate](/img/structure/B1656779.png)
![2-[(1E)-2-(3-nitrophenyl)vinyl]-3-methylbenzothiazole, iodide](/img/structure/B1656780.png)


![1-[[3-(4-Chlorophenoxy)phenyl]methyl]-2-ethylpiperidine](/img/structure/B1656786.png)

![[(Z)-1-(4-nitrophenyl)ethylideneamino]thiourea](/img/structure/B1656791.png)
![N-[5-(diethylamino)pentan-2-yl]-2-nitroaniline](/img/structure/B1656792.png)
![Ethyl 4-[(2-hydroxynaphthalen-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B1656793.png)



![4-[(Cyclohexylamino)methyl]-2-methoxyphenol;hydrochloride](/img/structure/B1656800.png)
